molecular formula C7H9NO3S2 B2567738 4-Formyl-2,5-dimethylthiophene-3-sulfonamide CAS No. 2225144-79-4

4-Formyl-2,5-dimethylthiophene-3-sulfonamide

Cat. No.: B2567738
CAS No.: 2225144-79-4
M. Wt: 219.27
InChI Key: AYJHCVGWRFKPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Formyl-2,5-dimethylthiophene-3-sulfonamide, also known as FDTSA, is a potent organic compound that belongs to the sulfonamide family. It has a molecular formula of C7H9NO3S2 and a molecular weight of 219.29 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9NO3S2/c1-4-6(3-9)7(5(2)12-4)13(8,10)11/h3H,1-2H3,(H2,8,10,11) . This indicates that the molecule contains a five-membered ring made up of one sulfur as a heteroatom .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Sulfonamide Applications in Medicine

  • Sulfonamides are utilized in various therapeutic applications, including as HIV protease inhibitors, anticancer agents, and in drugs for Alzheimer’s disease. This reflects the broad utility of sulfonamides in addressing a range of health conditions, including infections, cancer, and chronic diseases (Gulcin & Taslimi, 2018).

Analytical and Environmental Applications

  • Capillary electrophoresis (CE) has been used for the analysis of sulfonamides in pharmaceuticals, food, serum, and other biological fluids, indicating the importance of sulfonamides in both clinical diagnostics and environmental monitoring (Hoff & Kist, 2009).

Antimicrobial Resistance and Environmental Impact

  • The presence of sulfonamides in the environment, particularly from agricultural sources, has been linked to microbial resistance, posing potential risks to human health on a global scale. Efforts to mitigate these risks have been challenging, highlighting the need for responsible management of sulfonamide use (Baran et al., 2011).

Pharmaceutical Significance

  • Sulfonamides have been critical in the development of drugs with antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Their simple synthesis and structural diversity make them valuable for the creation of new therapeutic agents (Azevedo-Barbosa et al., 2020).

Antibacterial Activity of Aryl Sulfonamides

  • Aryl sulfonamides containing thiophene or chromene moieties have shown promising antibacterial activity, suggesting the potential for developing new pharmacological agents to combat pathogenic microbes (Rathore et al., 2021).

Sulfonamides in Drug Discovery

  • Sulfonamide-based compounds have been investigated for a variety of therapeutic applications, including antimicrobial, anticancer, antiparasitic, and anti-inflammatory treatments. This underscores the versatility and importance of sulfonamides in medicinal chemistry (Zhao et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

4-formyl-2,5-dimethylthiophene-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S2/c1-4-6(3-9)7(5(2)12-4)13(8,10)11/h3H,1-2H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJHCVGWRFKPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)S(=O)(=O)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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